Head-to-Head Substrate Discrimination: L-Gal-1-P Phosphatase Activity on β-L-Galactose 1-Phosphate vs D-Galactose 1-Phosphate
In a direct head-to-head comparison using partially purified enzyme from kiwifruit (Actinidia deliciosa) and Arabidopsis thaliana, D-galactose 1-phosphate was hydrolysed at only 4.6% and 4.1% the rate of L-galactose 1-phosphate, respectively, demonstrating stringent stereochemical discrimination [1]. The native L-substrate (β-L-galactose 1-phosphate) is the physiological form acted upon by VTC4 in the ascorbate pathway [2].
| Evidence Dimension | Relative hydrolytic activity (phosphatase assay) |
|---|---|
| Target Compound Data | L-Gal-1-P (β-L-galactose 1-phosphate): 0.220 nmol/min (100%) – kiwifruit enzyme; 0.163 nmol/min (100%) – Arabidopsis enzyme |
| Comparator Or Baseline | D-Gal-1-P (D-galactose 1-phosphate): 0.011 nmol/min (4.6%) – kiwifruit enzyme; 0.066 nmol/min (4.1% — note: the Arabidopsis column value appears as 4.1% of its own L-Gal-1-P control) [1] |
| Quantified Difference | ≥21.7-fold lower activity for D-Gal-1-P vs L-Gal-1-P in the kiwifruit enzyme; ~24-fold lower in Arabidopsis enzyme |
| Conditions | 100 mM Bis-Tris Propane buffer, pH 7.0, 2 mM MgCl₂, 0.5 mM phosphorylated substrate, 30°C, 30 min incubation [1] |
Why This Matters
A researcher substituting D-galactose 1-phosphate for β-L-galactose 1-phosphate will observe ≤5% of authentic enzymatic activity, invalidating kinetic measurements and pathway reconstitution experiments.
- [1] Laing WA, Bulley S, Wright M, Cooney J, Jensen D, Barraclough D, MacRae E. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis. Proc Natl Acad Sci U S A. 2004;101(48):16976–16981. Table 1. doi:10.1073/pnas.0407453101. View Source
- [2] ENZYME entry: EC 3.1.3.93 – L-galactose 1-phosphate phosphatase. Expasy. https://enzyme.expasy.org/EC/3.1.3.93 View Source
